(S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid
Overview
Description
(S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid typically involves the protection of the amine group of an amino acid with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the ethyl group.
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-phenylpropanoic acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)(ethyl)amino)-3-phenylpropanoic acid is unique due to the presence of both the Boc protecting group and the ethyl substituent on the amine. This combination provides distinct reactivity and steric properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUONYUXLITPJQ-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516466 | |
Record name | N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70961-24-9 | |
Record name | N-(tert-Butoxycarbonyl)-N-ethyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70516466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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